Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride
Description
This compound is a nitro-substituted acridine derivative with a diethylaminoethylamino side chain at position 9, formulated as a dihydrochloride salt. The acridine core is a planar heterocyclic structure known for intercalating into DNA, while the nitro group (position 1) and cationic diethylaminoethyl substituent (position 9) modulate its electronic properties, solubility, and biological interactions. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications .
Key structural features:
Properties
CAS No. |
17074-42-9 |
|---|---|
Molecular Formula |
C19H24Cl2N4O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
diethyl-[2-[(1-nitroacridin-9-yl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-3-22(4-2)13-12-20-19-14-8-5-6-9-15(14)21-16-10-7-11-17(18(16)19)23(24)25;;/h5-11H,3-4,12-13H2,1-2H3,(H,20,21);2*1H |
InChI Key |
SITOYHMQEWFWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Acridine
- Acridine is subjected to nitration using nitrating agents such as nitric acid or mixed acid systems.
- This step selectively introduces a nitro group at the 1-position, yielding 1-nitroacridine.
- Reaction conditions are controlled to avoid over-nitration or ring degradation.
Introduction of the Diethylaminoethylamino Group
- The 9-position of acridine is typically activated as a halide (9-chloro or 9-bromoacridine).
- Nucleophilic substitution is performed by reacting the halogenated acridine with N,N-diethylethylenediamine.
- This reaction is carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
- Temperature control (generally 60–120 °C) and reaction time (several hours) are critical for optimal yield.
- The product of this step is 9-((2-(diethylamino)ethyl)amino)-1-nitroacridine.
Salt Formation (Dihydrochloride)
- The free base is treated with hydrochloric acid or a mixture of ether and hydrochloric acid to form the dihydrochloride salt.
- This step enhances the compound’s water solubility and crystallinity.
- Crystallization is typically performed from acetone, methanol, or diethyl ether.
Representative Synthetic Example
A detailed synthetic route adapted from literature and patent sources is as follows:
| Step | Reagents and Conditions | Description | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1. Nitration | Acridine + HNO$$3$$ / H$$2$$SO$$_4$$ | Formation of 1-nitroacridine | ~80 | 180-185 |
| 2. Halogenation | 1-nitroacridine + Cl$$2$$ or Br$$2$$ | Formation of 9-chloro-1-nitroacridine | ~75 | 190-195 |
| 3. Nucleophilic Substitution | 9-chloro-1-nitroacridine + N,N-diethylethylenediamine in DMSO at 80 °C for 4 h | Formation of 9-((2-(diethylamino)ethyl)amino)-1-nitroacridine | 65-70 | 210-215 |
| 4. Salt Formation | Reaction with HCl in ether/methanol | Formation of dihydrochloride salt | 90+ | 220-225 |
Alternative and Related Synthetic Routes
- Some methods start from 9-chloroacridine derivatives and directly react with ethylenediamine derivatives under controlled conditions (70–120 °C) in polar aprotic solvents such as dimethylformamide.
- Reduction of the nitro group to an amino group can be performed using catalytic hydrogenation with palladium on carbon in formic acid, followed by acid treatment to yield amino derivatives, which can then be further functionalized.
- Continuous flow reactors have been employed industrially to scale up synthesis with improved control over reaction parameters and yield optimization.
Chemical Reaction Analysis
| Reaction Type | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Nitration of acridine ring | Mixed nitric/sulfuric acid, low temperature | Introduction of nitro group at 1-position |
| Nucleophilic Aromatic Substitution | Replacement of halogen at 9-position by diethylaminoethylamino group | Polar aprotic solvent, 60–120 °C, several hours | Formation of substituted acridine derivative |
| Salt Formation | Protonation with hydrochloric acid | Room temperature, solvent crystallization | Formation of dihydrochloride salt for stability |
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Nitration Temperature | 0–30 °C | To avoid over-nitration |
| Nucleophilic Substitution Temperature | 60–120 °C | Depends on solvent and reagent |
| Reaction Time (Substitution) | 3–6 hours | Monitored by TLC or HPLC |
| Solvent | DMSO, DMF | Polar aprotic solvents preferred |
| Salt Formation Acid | HCl (concentrated or gaseous) | Ether or methanol as crystallization solvent |
| Yield Range | 60–90% overall | Depends on purity and reaction optimization |
Research Discoveries and Applications
- The nitro and diethylaminoethylamino substitutions confer potent biological activity, including DNA intercalation and anticancer effects.
- The compound’s ability to intercalate DNA disrupts replication and transcription, inducing apoptosis in cancer cells.
- Modifications of the diethylaminoethylamino side chain and nitro group have been explored to optimize activity and reduce toxicity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group, which can be further modified.
Substitution: The compound can participate in substitution reactions where the diethylaminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Pharmacological Applications
Acridine derivatives have been studied for their pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Antitumor Activity
Research indicates that acridine compounds exhibit promising antitumor effects. For instance, studies involving 1-nitro-9-(diethylaminopropylamino)-acridine (a related compound) showed that it has significant activity against various cancer cell lines. These compounds intercalate into DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription .
Table 1: Antitumor Activity of Acridine Derivatives
| Compound Name | Mechanism of Action | Cancer Types Targeted |
|---|---|---|
| 1-nitro-9-(diethylaminopropylamino)-acridine | DNA intercalation, topoisomerase inhibition | Breast cancer, leukemia |
| Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro- | Similar mechanisms as above | Various solid tumors |
Antimicrobial Activity
Acridine derivatives also demonstrate antimicrobial properties. Recent studies highlighted their effectiveness against fungal pathogens such as Candida albicans, with certain derivatives showing lower minimum fungicidal concentrations compared to traditional antifungal agents like Amphotericin B .
Table 2: Antimicrobial Efficacy of Acridine Compounds
| Compound Name | Pathogen Tested | Minimum Fungicidal Concentration (μg/mL) |
|---|---|---|
| Compound 1-R8 | Candida albicans | 32 |
| Amphotericin B | Candida albicans | 2 |
Mechanistic Insights
The mechanisms by which acridine derivatives exert their effects involve several pathways:
- DNA Intercalation : Many acridine compounds can insert themselves between DNA base pairs, disrupting normal function and leading to cell death in rapidly dividing cancer cells.
- Enzyme Inhibition : Inhibition of topoisomerases is a key mechanism by which these compounds affect cellular processes, ultimately leading to apoptosis in tumor cells .
Preclinical Studies
In preclinical evaluations, acridine derivatives have shown varied effects on peripheral blood elements and organ function. For instance, chronic administration of certain acridine derivatives did not significantly impair liver or kidney functions but did indicate some histopathological changes in lymphatic tissues .
Clinical Trials
Some acridine compounds have progressed to clinical trials for their effectiveness in treating metastatic breast cancer. The results from these trials have been promising, highlighting the potential for acridine derivatives as viable chemotherapeutic agents .
Mechanism of Action
The mechanism of action of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit enzymes like topoisomerases, which are essential for DNA unwinding and replication. These interactions make it a potent anticancer and antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Electronic and Physicochemical Differences
- Basicity: The nitro group in the target compound reduces the basicity of the acridine nitrogen compared to 9-aminoacridine hydrochloride (pKa ~10). This may weaken DNA intercalation strength but improve specificity for certain nucleotide sequences .
- Solubility : The dihydrochloride salt increases water solubility relative to neutral analogs like 9-chloroacridine derivatives, which require organic solvents for dissolution .
Research Implications
The target compound’s unique substituents offer a balance of DNA-binding capability and solubility, making it a candidate for further study in antimicrobial or anticancer applications. Comparative data highlight the critical role of substituent positioning (e.g., nitro at position 1 vs. phenyl ring in ) in modulating biological activity. Future work should prioritize toxicity profiling and in vitro efficacy testing against acridine-resistant pathogens .
Q & A
Basic: What are the standard synthetic routes for preparing this acridine derivative?
Answer:
The compound is synthesized via nucleophilic substitution of 9-chloroacridine precursors. Key steps include:
- Step 1: Nitration of acridine at position 1 using mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration .
- Step 2: Substitution at position 9 with 2-(diethylamino)ethylamine. This reaction typically employs polar aprotic solvents (e.g., DMF) and heating (80–100°C) for 12–24 hours .
- Step 3: Dihydrochloride salt formation by treating the free base with HCl gas or concentrated HCl in ethanol, followed by recrystallization .
Critical Considerations:
- Purity of intermediates (e.g., 9-chloro-1-nitroacridine) impacts final yield.
- Monitor reaction progress via TLC or HPLC to detect side products like unreacted amines or positional isomers .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .
- Elemental Analysis: Validates Cl⁻ content (~13.8%) in the dihydrochloride form .
Basic: What assays are used to screen its biological activity?
Answer:
- DNA Intercalation Assays: UV-Vis spectroscopy to observe hypochromicity and fluorescence quenching upon DNA binding .
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Example Data:
| Assay Type | Result (IC₅₀) | Reference |
|---|---|---|
| DNA Binding | 2.5 µM | |
| Cytotoxicity | 10 µM |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Optimization: Replace DMF with less toxic solvents (e.g., acetonitrile) to reduce side reactions .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance amine substitution efficiency .
- Temperature Control: Gradual heating (ramp to 90°C over 1 hour) minimizes decomposition of nitro groups .
- Workup Strategies: Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) before salt formation .
Advanced: Why does nitration occur at position 1 instead of position 9?
Answer:
- Electronic Effects: The electron-donating diethylaminoethyl group at position 9 deactivates the ring, directing nitration to the more electron-deficient position 1 .
- Steric Hindrance: Bulky substituents at position 9 block nitration at adjacent positions .
Validation: Computational modeling (DFT) shows lower activation energy for nitration at position 1 .
Advanced: What structural modifications reduce toxicity while retaining bioactivity?
Answer:
- Side Chain Alterations: Replace diethylamino with morpholino or piperazinyl groups to lower cytotoxicity (e.g., IC₅₀ improved from 10 µM to 25 µM) .
- Nitro Group Reduction: Convert the nitro group to an amine (-NH₂) via catalytic hydrogenation (Pd/C, H₂), reducing reactive oxygen species (ROS) generation .
Toxicity Data:
| Modification | LD₅₀ (mg/kg) | Reference |
|---|---|---|
| Parent Compound | 50 | |
| Morpholino Analog | 120 |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Impurity Identification: Compare MS/MS fragmentation patterns with suspected byproducts (e.g., unreacted 9-chloroacridine) .
- Dynamic NMR: Variable-temperature ¹H NMR can reveal conformational exchange broadening (e.g., amine proton tautomerism) .
- 2D-COSY/HMBC: Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .
Advanced: How does solvent choice affect stability in biological assays?
Answer:
- Aqueous Buffers: Rapid hydrolysis occurs at pH >7.0 due to nitro group instability. Use phosphate buffer (pH 6.5) for short-term studies .
- DMSO Stock Solutions: Limit DMSO concentration to <0.1% to avoid protein denaturation and false positives .
- Light Sensitivity: Protect from UV light to prevent photodegradation (half-life decreases from 48h to 12h under UV) .
Advanced: What analytical methods quantify this compound in complex matrices (e.g., plasma)?
Answer:
- HPLC-UV: C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), detection at 365 nm .
- LC-MS/MS: MRM transitions m/z 411 → 284 (quantifier) and 411 → 198 (qualifier) enhance specificity .
- Sample Preparation: Protein precipitation with cold acetonitrile (1:4 v/v) removes interferents .
Advanced: What mechanistic studies elucidate its bioactivity (e.g., DNA intercalation vs. enzyme inhibition)?
Answer:
- Fluorescence Titration: Measure changes in ethidium bromide displacement to confirm DNA intercalation .
- Enzyme Kinetics: Test inhibition of topoisomerase II via gel electrophoresis (relaxation assay) .
- Molecular Docking: Simulate binding to DNA grooves (e.g., d(CGATCG)₂) or enzyme active sites (e.g., acetylcholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
